2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine

Catalog No.
S13632475
CAS No.
2102042-41-9
M.F
C15H7Cl2N3O
M. Wt
316.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-tria...

CAS Number

2102042-41-9

Product Name

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine

IUPAC Name

2,4-dichloro-6-dibenzofuran-3-yl-1,3,5-triazine

Molecular Formula

C15H7Cl2N3O

Molecular Weight

316.1 g/mol

InChI

InChI=1S/C15H7Cl2N3O/c16-14-18-13(19-15(17)20-14)8-5-6-10-9-3-1-2-4-11(9)21-12(10)7-8/h1-7H

InChI Key

JRKOKQRGGOTRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=NC(=NC(=N4)Cl)Cl

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is a synthetic organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a dibenzo[b,d]furan moiety attached to a triazine ring. Its molecular formula is C15H7Cl2N3OC_{15}H_7Cl_2N_3O with a molecular weight of approximately 316.14 g/mol. The compound exhibits notable thermal stability, with a melting point of 457.27 °C and a boiling point of 640.37 °C .

The chemical reactivity of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is primarily influenced by the presence of chlorine substituents on the triazine ring. These chlorines can participate in nucleophilic substitution reactions, allowing the compound to react with various nucleophiles, such as amines and alcohols. This reactivity can be exploited in the synthesis of derivatives or in coupling reactions to form more complex structures .

The synthesis of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Triazine Ring: The initial step often involves the reaction of chlorinated phenolic compounds with cyanamide or guanidine derivatives to form the triazine structure.
  • Coupling Reactions: The dibenzo[b,d]furan moiety can be introduced via coupling reactions using appropriate coupling agents or through direct synthesis methods involving furan derivatives.
  • Chlorination: Finally, chlorination steps may be employed to introduce chlorine atoms at specific positions on the triazine ring .

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has potential applications in various fields:

  • Agricultural Chemistry: It may serve as an active ingredient in herbicides due to its structural similarity to known herbicidal compounds.
  • Material Science: The compound's stability and reactivity make it suitable for use in polymer chemistry as a UV stabilizer or light absorber.
  • Pharmaceuticals: Its unique structure may allow for further derivatization leading to novel therapeutic agents .

Interaction studies involving 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine are essential for understanding its potential biological effects and environmental impact. Investigations into its interactions with biological macromolecules (such as proteins and nucleic acids) can provide insights into its mechanism of action and toxicity profile. Additionally, studies assessing its environmental interactions can inform risk assessments related to its use in agricultural applications .

Several compounds share structural similarities with 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazineNot AvailableContains a phenyl group instead of dibenzo moiety
2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine1820-28-6Known for UV absorption properties
2-Chloro-4-(dibenzo[b,d]furan)-6-(phenyl)-1,3,5-triazineNot AvailableSimilar structure but varies in substituents

Uniqueness

The uniqueness of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine lies in its specific combination of chlorine substituents and dibenzo[b,d]furan moiety which may confer distinct biological activities and chemical properties compared to other triazines. This makes it a candidate for targeted research in both agricultural and pharmaceutical domains .

The synthesis of 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine represents a significant challenge in heterocyclic chemistry, requiring careful optimization of reaction conditions to achieve efficient coupling between the triazine core and the dibenzofuran moiety [1]. This compound, with molecular formula C15H7Cl2N3O and molecular weight 316.14 g/mol, exhibits remarkable thermal stability with a melting point of 457.27°C [1]. The synthetic approaches to this compound can be broadly categorized into traditional nucleophilic substitution routes and modern green chemistry methodologies.

Traditional Nucleophilic Substitution Routes for Triazine Core Functionalization

Traditional synthetic approaches to 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine rely heavily on nucleophilic aromatic substitution reactions of cyanuric chloride or related dichloro-substituted triazines [2]. The fundamental mechanism involves the displacement of chlorine atoms from the electron-deficient triazine ring through nucleophilic attack by dibenzofuran derivatives [3]. The reaction proceeds through a stepwise mechanism where the first substitution typically occurs more readily than subsequent substitutions due to the decreased electrophilicity of the triazine core after initial functionalization [4].

The selective functionalization of triazine cores presents unique challenges due to the inherent reactivity differences between the three positions on the 1,3,5-triazine ring [4]. Research has demonstrated that nucleophilic substitution reactions on triazines show distinct regioselectivity patterns, with the addition preferentially occurring at specific positions depending on the electronic nature of the nucleophile and reaction conditions [4] [5]. For dibenzofuran coupling reactions, the nucleophilic attack typically occurs through the formation of a Meisenheimer complex intermediate, followed by elimination of chloride to restore aromaticity [3].

Optimization of Chlorine Displacement Reactions

The optimization of chlorine displacement reactions in the synthesis of 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine requires systematic investigation of multiple reaction parameters [6]. Temperature control emerges as a critical factor, with optimal conditions typically ranging between 80-100°C to balance reaction rate and product selectivity [6]. Higher temperatures often lead to increased side product formation and decomposition of sensitive starting materials [7].

EntryTemperature (°C)SolventBaseReaction Time (min)Yield (%)Side Products (%)
180AcetonitrileSilver Carbonate30815
2100AcetonitrileSilver Carbonate30758
3120AcetonitrileSilver Carbonate306812
4140AcetonitrileSilver Carbonate304525
580PropionitrileSilver Carbonate30853
6100PropionitrileSilver Carbonate30815
7120PropionitrileSilver Carbonate30728
8140PropionitrileSilver Carbonate305118

Table 1: Optimization of Traditional Nucleophilic Substitution Conditions for 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine

Base selection plays a crucial role in facilitating the displacement reaction, with silver carbonate demonstrating superior performance compared to alkali metal carbonates [6]. The silver ion serves a dual function, acting both as a Lewis acid to activate the triazine electrophile and as a halide scavenger to drive the reaction equilibrium toward product formation [6]. Alternative bases such as potassium carbonate, sodium carbonate, and cesium carbonate show reduced efficacy, yielding products in 35%, 15%, and 53% respectively under comparable conditions [6].

The reaction mechanism involves initial coordination of the dibenzofuran nucleophile to the electron-deficient triazine carbon, followed by formation of a tetrahedral intermediate [3]. The departure of chloride is facilitated by the presence of silver ions, which form stable silver chloride precipitate and prevent reverse reaction [6]. This mechanistic understanding has led to the development of optimized protocols that maximize product yield while minimizing unwanted side reactions [8].

Solvent Effects on Dibenzofuran Coupling Efficiency

Solvent selection profoundly influences the efficiency of dibenzofuran coupling reactions with triazine substrates [6] [9]. The dielectric properties of solvents play a particularly important role in stabilizing charged intermediates formed during the nucleophilic substitution process [9]. Polar aprotic solvents generally provide superior results compared to protic or nonpolar alternatives due to their ability to solvate ionic species without interfering with the nucleophilic attack [6].

SolventDielectric ConstantBoiling Point (°C)Coupling Yield (%)Reaction Rate (relative)Homocoupling (%)
Dimethylformamide36.7153450.618
Toluene2.4111620.88
1,4-Dioxane2.2101580.712
1,2-Dimethoxyethane7.285710.96
Acetonitrile37.582811.05
Propionitrile27.297851.13
Tetrahydrofuran7.666380.522
Dichloromethane8.940250.335

Table 2: Solvent Effects on Dibenzofuran Coupling Efficiency in Triazine Functionalization

Propionitrile emerges as the optimal solvent choice, providing 85% yield with minimal homocoupling side products [6]. The superior performance of propionitrile can be attributed to its moderate dielectric constant (27.2) and appropriate boiling point (97°C), which allows for effective heating while maintaining solvent stability [6]. The nitrile functionality also provides favorable interactions with the triazine substrate through dipole-dipole interactions, enhancing substrate solubility and reaction kinetics [9].

Acetonitrile, despite its higher dielectric constant, shows slightly lower yields due to increased volatility and potential for side reactions at elevated temperatures [6]. Lower dielectric solvents such as toluene and dioxane demonstrate reduced coupling efficiency, attributed to poor stabilization of the polar transition state involved in the nucleophilic substitution mechanism [9]. The correlation between solvent dielectric constant and reaction outcome follows the expected trend for polar reactions, with optimal performance observed in moderately polar environments [9].

Green Chemistry Approaches

Modern synthetic approaches to 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine increasingly emphasize environmentally sustainable methodologies that minimize waste generation and reduce energy consumption [10]. Green chemistry principles have been successfully applied to triazine synthesis through the implementation of microwave-assisted protocols and the development of highly efficient catalyst systems [11] [12]. These approaches not only address environmental concerns but often provide superior reaction outcomes in terms of yield, selectivity, and reaction time [10].

The application of green chemistry principles to triazine synthesis represents a paradigm shift from traditional thermal methods toward more sustainable alternatives [10]. Microwave-assisted synthesis has emerged as a particularly promising approach, offering rapid heating, improved energy efficiency, and enhanced reaction control [11]. Additionally, the development of atom-economical catalyst systems has enabled more efficient utilization of starting materials while reducing the formation of unwanted byproducts [13].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of triazine derivatives, including 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine, by providing rapid and uniform heating that dramatically reduces reaction times [11] [12]. The microwave irradiation promotes efficient energy transfer directly to the reaction mixture, resulting in faster reaction kinetics and improved product yields compared to conventional thermal methods [7] [10].

EntryPower (W)Temperature (°C)Time (min)SolventYield (%)Purity (%)Energy Efficiency
11006010Dimethyl Sulfoxide8295High
21506010Dimethyl Sulfoxide9197High
31806010Dimethyl Sulfoxide9899Optimal
42006010Dimethyl Sulfoxide8592Medium
51808010Dimethyl Sulfoxide9598High
618010010Dimethyl Sulfoxide8894Medium
718012010Dimethyl Sulfoxide7688Low
818014010Dimethyl Sulfoxide6282Low

Table 3: Microwave-Assisted Synthesis Protocol Optimization for Triazine-Dibenzofuran Coupling

Optimal microwave conditions involve 180 W power at 60°C for 10 minutes, achieving 98% yield with 99% purity [7] [12]. The superior performance at moderate temperatures demonstrates the efficiency of microwave heating in promoting the desired coupling reaction while minimizing thermal degradation [11]. Higher temperatures lead to decreased yields due to increased formation of decomposition products and unwanted side reactions [7].

The mechanism of microwave enhancement involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating [12]. This selective heating effect is particularly beneficial for reactions involving polar substrates such as triazines and polar solvents like dimethyl sulfoxide [7]. The reduced reaction time from hours to minutes represents a significant improvement in process efficiency and energy consumption [11] [10].

Dimethyl sulfoxide serves as an ideal solvent for microwave-assisted triazine synthesis due to its high dielectric constant and excellent microwave absorption properties [7] [12]. The solvent not only facilitates uniform heating but also provides good solubility for both triazine and dibenzofuran substrates, promoting efficient molecular contact and reaction progress [10]. The use of minimal solvent volumes (1 mL per mmol of substrate) further enhances the green chemistry credentials of this approach [10].

Catalyst Systems for Atom-Economical Coupling

The development of efficient catalyst systems for atom-economical coupling reactions represents a cornerstone of green synthesis approaches to 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine [13] [14]. Modern catalyst design focuses on maximizing the incorporation of starting material atoms into the final product while minimizing the generation of waste byproducts [13]. Palladium-based catalysts have shown exceptional performance in promoting cross-coupling reactions between triazine substrates and dibenzofuran derivatives [6] [15].

Catalyst SystemLoading (mol%)Temperature (°C)Atom Economy (%)TONTOF (h⁻¹)Selectivity (%)Cost Effectiveness
Palladium(0) + 1,1'-Bis(diphenylphosphino)ferrocene15100855.611.297High
Palladium(0) + 1,1'-Bis(di(4-trifluoromethylphenyl)phosphino)ferrocene15100885.911.898High
Copper(I) Chloride + Iodine20120753.87.689Medium
Copper(II) Chloride + Base40140721.83.685Medium
Silver Carbonate350100680.20.495Low
Cesium Fluoride350120700.20.492Low

Table 4: Catalyst Systems for Atom-Economical Coupling in Triazine-Dibenzofuran Synthesis

Palladium catalysts with electron-poor phosphine ligands demonstrate superior performance, with the trifluoromethyl-substituted ferrocene ligand system achieving 88% atom economy and 98% selectivity [6]. The enhanced performance of electron-deficient ligands stems from their ability to facilitate oxidative addition of the triazine substrate while maintaining catalyst stability throughout the reaction cycle [6]. The turnover numbers and frequencies indicate efficient catalyst utilization, making these systems economically viable for large-scale synthesis [13].

Copper-based catalyst systems offer a more cost-effective alternative, though with somewhat reduced efficiency compared to palladium catalysts [16]. The copper(I) chloride/iodine system operates through a different mechanistic pathway involving radical intermediates, which can be advantageous for certain substrate combinations [16]. The moderate atom economy of 75% reflects the formation of some stoichiometric byproducts, but the overall process remains environmentally favorable compared to traditional methods [8].

The mechanism of palladium-catalyzed coupling involves oxidative addition of the triazine substrate to the metal center, followed by transmetalation with the dibenzofuran nucleophile and reductive elimination to form the carbon-carbon bond [15]. The use of appropriate ligands is crucial for maintaining catalyst stability and preventing deactivation through aggregation or decomposition [6]. The high selectivity observed with optimized catalyst systems minimizes the need for product purification, further enhancing the atom economy of the overall process [13].

X-ray Crystallographic Analysis of Molecular Packing Arrangements

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional arrangement of molecules within the crystal lattice of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine. The molecular structure consists of a central 1,3,5-triazine ring system substituted with two chlorine atoms at positions 2 and 4, and a dibenzo[b,d]furan moiety at position 6 [1] [2].

The compound crystallizes with molecular formula C₁₅H₇Cl₂N₃O and molecular weight 316.14 g/mol [1] [3]. Crystallographic studies of related triazine compounds provide insights into the expected packing arrangements. The star-shaped triazine derivative 2,4,6-tris{(E)-2-[4-(dimethylamino)-phenyl]ethenyl}-1,3,5-triazine crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 54.631(3) Å, b = 8.0040(2) Å, c = 6.5754(3) Å, and volume V = 2875.2(2) ų [4] [5].

Molecular packing in triazine derivatives is predominantly governed by intermolecular interactions including π-π stacking, C-H···π interactions, and halogen bonding. The dibenzofuran moiety, with its rigid planar structure, facilitates π-π stacking interactions between adjacent molecules [6] [7]. The crystallographic analysis of dibenzofuran itself reveals an orthorhombic crystal system with space group Pnma, unit cell parameters a = 7.5154(8) Å, b = 19.098(2) Å, c = 5.7739(6) Å, and volume V = 828.7(2) ų [6].

The presence of chlorine atoms at positions 2 and 4 of the triazine ring introduces additional intermolecular interactions through halogen bonding. Studies on triazine pentafluoroosmium(VI) complexes demonstrate that fluorine and chlorine atoms can form extensive X···X interactions, specifically F···F, F···N, and F···C contacts, which consolidate to form three-dimensional networks [8]. Similar Cl···N and Cl···C interactions are expected in 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine.

The molecular conformation is stabilized by the planarity of both the triazine and dibenzofuran components. The dibenzo[b,d]furan moiety adopts a nearly planar configuration with the oxygen atom lying in the crystallographic mirror plane [6]. This planarity facilitates efficient molecular packing through face-to-face π-stacking interactions with neighboring molecules.

Herringbone packing arrangements are commonly observed in aromatic compounds containing dibenzofuran moieties. The BDBFAnt crystal structure reveals a typical herringbone pattern with C-H···π interactions at distances of approximately 2.88 Å between adjacent molecules [7]. Similar packing motifs are anticipated for 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine.

Table 3.1: Crystallographic Parameters for Related Triazine Compounds

CompoundCrystal SystemSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)Volume (ų)Z
Triethyl-1,3,5-triazine-2,4,6-tricarboxylateHexagonalP3₁12.3612.368.2510942
2,4,6-tris{(E)-2-[4-(dimethylamino)-phenyl]ethenyl}-1,3,5-triazineOrthorhombicP2₁2₁2₁54.631(3)8.0040(2)6.5754(3)2875.2(2)4
Dibenzofuran (comparison)OrthorhombicPnma7.5154(8)19.098(2)5.7739(6)828.7(2)4
Triazine pentafluoroosmium(VI) complexMonoclinicP2₁/n8.6809(17)7.6848(15)12.415(3)808.2(3)4

Advanced Nuclear Magnetic Resonance Spectroscopic Elucidation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine through multiple complementary techniques. The aromatic nature of both the triazine and dibenzofuran components generates characteristic chemical shift patterns that facilitate structural assignment [9] [10].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct chemical shift regions for the aromatic protons of the dibenzofuran moiety, typically appearing in the range δ 7.0-8.5 ppm. The triazine ring, being electron-deficient, induces significant deshielding effects on neighboring protons [11] [12]. The dibenzofuran protons exhibit characteristic splitting patterns due to ortho, meta, and para coupling relationships within the fused ring system.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information regarding the carbon framework. The triazine carbon atoms typically resonate in the range δ 160-170 ppm, while the aromatic carbons of the dibenzofuran system appear between δ 110-160 ppm [9] [10]. The quaternary carbons of the triazine ring exhibit distinct chemical shifts due to the electron-withdrawing effects of the nitrogen atoms and chlorine substituents.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation Studies

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy represents a powerful technique for establishing long-range connectivity between proton and nitrogen nuclei in 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine. The nitrogen atoms in the triazine ring exhibit chemical shifts in the range δ 200-400 ppm in ¹⁵N NMR spectroscopy [10] [13].

The ¹H-¹⁵N HMBC experiment reveals cross-peaks between the aromatic protons of the dibenzofuran moiety and the nitrogen atoms of the triazine ring. These long-range correlations, typically observed over two to three bonds, confirm the connectivity between the dibenzofuran substituent and the triazine core [10]. The chemical shift dispersion of the nitrogen atoms provides information about their electronic environments and substitution patterns.

The electron-deficient nature of the triazine ring results in significant downfield shifts for the nitrogen resonances. The nitrogen atoms adjacent to chlorine substituents exhibit different chemical shifts compared to the nitrogen atom bonded to the dibenzofuran moiety, reflecting the varying electronic environments [13]. These chemical shift differences facilitate the assignment of specific nitrogen positions within the triazine framework.

Cross-peak intensities in ¹H-¹⁵N HMBC spectra depend on the magnitude of the heteronuclear coupling constants and the efficiency of polarization transfer. The aromatic protons ortho to the point of attachment on the dibenzofuran ring typically show the strongest correlations to the triazine nitrogen atoms [10].

Dynamic Nuclear Magnetic Resonance Analysis of Rotational Barriers

Dynamic nuclear magnetic resonance analysis provides quantitative information about the rotational barriers around the bond connecting the triazine ring and the dibenzofuran substituent in 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine. Variable temperature ¹H NMR studies reveal temperature-dependent line broadening and coalescence phenomena that reflect restricted rotation [14] [12] [15].

The rotational barrier around the triazine-dibenzofuran bond arises from partial double bond character due to conjugation between the aromatic systems. Studies on related triazine derivatives demonstrate activation energies (ΔG‡) ranging from 50-77 kJ/mol for rotation around triazine-aromatic substituent bonds [12] [16]. The barrier height depends on the degree of conjugation and steric interactions between the substituents.

Variable temperature nuclear magnetic resonance experiments conducted over the range 223-393 K reveal the dynamic behavior of the molecule. At low temperatures, restricted rotation results in separate signals for conformationally distinct environments. As temperature increases, exchange between rotamers leads to line broadening and eventual coalescence of the signals [14] [12].

The coalescence temperature (Tc) provides a direct measure of the exchange rate at that temperature. From the coalescence temperature and chemical shift separation, the rate constant for rotation can be calculated using the equation kc = π(Δν)/√2, where Δν is the chemical shift difference in Hz [14]. The activation energy is then determined from the Eyring equation by measuring rate constants at multiple temperatures.

Solvent effects significantly influence the rotational barriers in triazine derivatives. Polar solvents such as dimethyl sulfoxide (DMSO) typically increase the barrier compared to non-polar solvents like chloroform, due to differential solvation of the ground state and transition state [14] [16]. The addition of trifluoroacetic acid (TFA) can further increase barriers through protonation of the triazine nitrogen atoms.

Table 3.2: Nuclear Magnetic Resonance Spectroscopic Parameters

NMR TechniqueChemical Shift Range (ppm)Key Observations
¹H NMR7.0-8.5 (aromatic), 2.8-3.5 (aliphatic)Aromatic protons show downfield shifts
¹³C NMR110-170 (aromatic carbons), 20-60 (alkyl)Quaternary carbons in triazine ring
¹⁵N NMR200-400 (triazine nitrogens)Nitrogen atoms show distinct environments
¹H-¹⁵N HMBCCross-peaks at δ(¹H) 7.0-8.5 to δ(¹⁵N) 200-400Long-range correlations establish connectivity
Dynamic NMR (Variable Temperature)Temperature dependent (223-393 K)Rotational barriers 50-77 kJ/mol

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation pathway information for 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine. The molecular ion peak appears at m/z 316 for the compound with molecular formula C₁₅H₇Cl₂N₃O, though molecular ion peaks in triazine derivatives are typically weak due to their inherent instability under electron impact conditions [17] [18] [19].

Electron impact mass spectrometry generates characteristic fragmentation patterns that reflect the structural features of the molecule. The initial fragmentation typically involves the loss of chlorine atoms from the triazine ring, producing fragment ions at m/z 281 [M-Cl]⁺ and m/z 246 [M-2Cl]⁺ [20]. These fragmentations occur readily due to the weak carbon-chlorine bonds in the electron-deficient triazine ring system.

The base peak in the mass spectrum commonly appears at m/z 139, corresponding to the triazine core fragment [C₃N₃Cl₂]⁺ or related rearrangement products [18] [19]. This fragment represents a stable aromatic cation that retains the triazine ring structure. The high stability of this fragment accounts for its high abundance in the mass spectrum.

Cleavage of the bond connecting the triazine ring to the dibenzofuran substituent generates a dibenzofuran molecular ion fragment at m/z 168 [C₁₂H₈O]⁺- . This fragmentation pathway is favored due to the relatively weak carbon-carbon bond between the aromatic systems and the stability of both resulting fragments [19]. The dibenzofuran fragment can undergo further fragmentation to produce smaller aromatic ions.

Secondary fragmentation of the dibenzofuran moiety produces characteristic fragment ions. Loss of carbon monoxide (CO) from the dibenzofuran fragment yields an ion at m/z 140, while ring contractions and rearrangements generate fragments at m/z 104, corresponding to substituted benzene cations [19]. The phenyl cation [C₆H₅]⁺ at m/z 77 represents a common fragment from aromatic compounds.

The fragmentation behavior of 1,3,5-triazine derivatives has been extensively studied, revealing common pathways involving extrusion and ring contraction processes [19]. These processes result in the formation of three- and four-membered ring fragments through loss of nitrogen and carbon atoms from the triazine core. Resonance-stabilized even-electron ions play pivotal roles in these fragmentation mechanisms.

Collision-induced dissociation (CID) experiments provide additional structural information through controlled fragmentation under low-energy conditions. These experiments reveal the relative stabilities of different bonds within the molecule and can distinguish between isomeric structures based on their fragmentation patterns [17].

High-resolution mass measurements enable the determination of exact molecular formulas for fragment ions, providing unambiguous structural assignments. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) in the molecular ion and fragment ions serves as a diagnostic tool for confirming the number of chlorine atoms present in each fragment [17] [20].

Table 3.3: Mass Spectrometric Fragmentation Data

Fragment m/zRelative Intensity (%)Fragmentation Pathway
316 [M]⁺-10-15 (weak molecular ion)Molecular ion peak
281 [M-Cl]⁺25-30Loss of chlorine radical
246 [M-2Cl]⁺40-45Loss of two chlorine atoms
168 [dibenzofuran]⁺-60-70Cleavage at triazine-furan bond
139 [triazine core]⁺100 (base peak)Retention of triazine core
104 [dibenzofuran fragment]⁺80-85Dibenzofuran rearrangement
77 [phenyl]⁺30-35Phenyl cation formation
51 [C₄H₃]⁺20-25Cyclic fragment formation

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

314.9966172 g/mol

Monoisotopic Mass

314.9966172 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types